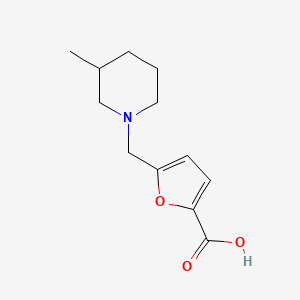

5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid

Description

5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid (CAS: 926216-07-1) is a furan-based carboxylic acid derivative functionalized with a 3-methylpiperidine substituent. Its molecular formula is C₁₂H₁₇NO₃ (MW: 223.27 g/mol), featuring a furan ring substituted at the 5-position with a methylpiperidinylmethyl group and a carboxylic acid at the 2-position . This compound is primarily utilized in pharmaceutical and agrochemical research as a tertiary amine-containing building block, with suppliers like Ambeed and CymitQuimica offering it for laboratory use .

Properties

IUPAC Name |

5-[(3-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9-3-2-6-13(7-9)8-10-4-5-11(16-10)12(14)15/h4-5,9H,2-3,6-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXNIYZKBVFNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-(Halomethyl)furan-2-carboxylic Acid or Esters

Oxidation of 5-methylfuran-2-carboxylate :

Starting from 5-methylfuran-2-carboxylate, oxidation with manganese dioxide (MnO2) in dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures (40–100 °C) converts the methyl group to an aldehyde or halomethyl intermediate.Halogenation :

The aldehyde intermediate can be converted to a halomethyl derivative (e.g., bromomethyl) using reagents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions.

Nucleophilic Substitution with 3-Methylpiperidine

The halomethyl intermediate is reacted with 3-methylpiperidine in an appropriate solvent (e.g., methanol, dichloromethane) at room temperature or slightly elevated temperatures to facilitate nucleophilic substitution, yielding the corresponding 5-((3-methylpiperidin-1-yl)methyl)furan-2-carboxylate ester or acid.

Reaction times vary from several hours to overnight depending on conditions and reagent ratios.

Hydrolysis to Carboxylic Acid

If ester intermediates are used, hydrolysis is performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions to convert the ester to the free carboxylic acid.

The product is then purified by recrystallization or column chromatography.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of 5-methylfuran-2-carboxylate | MnO2, CH2Cl2, 40 °C, 12 h | 70–80 | Conversion to aldehyde intermediate |

| Halogenation to halomethyl derivative | PBr3 or NBS, solvent, room temp to reflux | 65–75 | Formation of bromomethyl intermediate |

| Nucleophilic substitution with 3-methylpiperidine | 3-methylpiperidine, MeOH or CH2Cl2, RT to 60 °C, 12–24 h | 60–85 | Formation of substituted furan derivative |

| Hydrolysis of ester to acid | HCl or NaOH, reflux, 4–6 h | 80–90 | Conversion to target acid |

Purification and Characterization

Purification is commonly achieved by column chromatography using petroleum ether/ethyl acetate mixtures or recrystallization from diethyl ether or ethanol.

Characterization includes ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.

Research Findings and Optimization Notes

The use of manganese dioxide as an oxidant is effective for selective oxidation of methyl groups on the furan ring without overoxidation.

Reaction temperature and solvent choice critically influence the yield and selectivity of nucleophilic substitution.

Excess 3-methylpiperidine can drive the substitution reaction to completion but may require careful removal during purification.

Hydrolysis conditions must be optimized to avoid degradation of the furan ring.

Chemical Reactions Analysis

5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the furoic acid moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid exhibit anti-inflammatory effects. These compounds can inhibit the activity of the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway associated with inflammation and autoimmune diseases. This inhibition can lead to reduced transcription of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thus offering therapeutic potential for conditions like rheumatoid arthritis and Crohn's disease .

Cancer Treatment

The compound's ability to modulate inflammatory pathways suggests its potential in cancer therapy. By targeting IKK-mediated pathways, it may help in managing cancers that have an inflammatory component, such as breast and colorectal cancers. The inhibition of NF-κB activation can prevent tumor progression and metastasis .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications. The methodologies employed are crucial for enhancing yield and purity, which are essential for pharmaceutical applications.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of the furan core through cyclization reactions. |

| Step 2 | Introduction of the piperidine moiety via nucleophilic substitution. |

| Step 3 | Carboxylation to introduce the carboxylic acid functional group. |

Derivatives Development

Exploring derivatives of this compound may yield analogs with improved bioactivity or reduced side effects. For instance, modifying the piperidine ring could enhance binding affinity to target proteins or alter pharmacokinetic properties.

In Vivo Studies

In vivo studies have demonstrated that compounds structurally related to this compound can significantly reduce inflammation in animal models of arthritis. These studies often measure cytokine levels and assess histopathological changes in tissues .

Mechanism of Action

The mechanism of action of 5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Piperidine-Substituted Derivatives

- 5-((4-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid (CAS: 883543-32-6): This positional isomer differs in the placement of the methyl group on the piperidine ring (4-methyl vs. 3-methyl). Though its molecular formula (C₁₂H₁₇NO₃) and weight (223.27 g/mol) are identical to the target compound, the altered substituent position may influence steric effects and receptor binding .

- Its melting point (185–186.5°C) and pyrazine substituent suggest higher thermal stability and distinct electronic properties compared to the target compound .

Functional Group Variations

- This derivative has shown relevance in peptide synthesis and drug design .

- 5-((3-Chlorophenoxy)methyl)furan-2-carboxylic acid (CAS: 74556-56-2): Substituting the piperidine group with a chlorophenoxy moiety introduces aromaticity and lipophilicity, likely enhancing membrane permeability. Similar chlorophenoxy derivatives are explored for antimicrobial applications .

Structural and Functional Analysis

Table 1: Key Properties of 5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic Acid and Analogs

Biological Activity

5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid, also known as BB57-0071, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

- CAS Number : 926216-07-1

- Structure : The compound features a furan ring linked to a methylpiperidine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied as a potential allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors are implicated in several neurological conditions and psychiatric disorders.

Key Mechanisms:

- Receptor Modulation : The compound acts as an allosteric modulator, affecting the binding affinity and efficacy of glutamate, a key neurotransmitter.

- Neuroprotective Effects : Preclinical studies suggest that compounds targeting mGluR5 can have therapeutic effects in conditions such as anxiety, depression, and Parkinson's disease by modulating glutamatergic signaling pathways .

Pharmacological Applications

Research indicates that this compound may have applications in treating various neurological disorders due to its ability to influence glutamate signaling.

Case Studies and Research Findings

- Anxiety and Depression Models : In animal models, compounds similar to this compound have shown efficacy in reducing anxiety-like behaviors and depressive symptoms through modulation of mGluR5 pathways .

- Parkinson's Disease : Studies have indicated that mGluR5 antagonists can ameliorate levodopa-induced dyskinesias in Parkinson's disease models, suggesting a potential therapeutic role for this compound in managing motor symptoms associated with the disease .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related piperidine derivatives on various cancer cell lines. These studies highlight the potential of such compounds in cancer therapy through mechanisms involving apoptosis induction and inhibition of tumor proliferation .

Comparative Analysis

Q & A

Q. What are the key structural features of 5-((3-Methylpiperidin-1-yl)methyl)furan-2-carboxylic acid, and how do they influence its reactivity?

The compound comprises a furan ring substituted with a carboxylic acid group and a 3-methylpiperidine moiety linked via a methylene bridge. The furan ring’s electron-rich nature enhances electrophilic substitution reactivity, while the piperidine group introduces steric and electronic effects that modulate solubility and intermolecular interactions. The carboxylic acid group allows for salt formation or derivatization (e.g., esterification), critical for tuning pharmacokinetic properties .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

Coupling Reactions : Reacting furan-2-carboxylic acid derivatives with 3-methylpiperidine via nucleophilic substitution or reductive amination.

Purification : Column chromatography or recrystallization to isolate the product, ensuring >95% purity.

Optimization : Adjusting molar ratios (e.g., 1:1.2 for amine:carbonyl precursor) and solvents (e.g., DMF or ethanol) to improve yields .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling | DMF, 80°C, 12h | 65–70 | 90 |

| Purification | Ethanol recrystallization | – | 98 |

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirm structural integrity (e.g., δH 2.33 ppm for methyl groups in piperidine) .

- HPLC/MS : Assess purity and molecular weight (e.g., [M+H]+ = 280.3 g/mol).

- X-ray Crystallography : Resolve stereochemistry of the piperidine ring .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Parameter Screening : Systematically vary reaction time (6–24h), temperature (60–100°C), and catalyst (e.g., Pd/C for hydrogenation).

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to balance reactivity and solubility.

- Scale-Up Challenges : Mitigate exothermic reactions using controlled addition techniques and inert atmospheres .

Q. How should contradictory biological activity data be analyzed for this compound?

- Assay Validation : Verify consistency across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).

- Structural Analogs : Compare with derivatives (e.g., 5-(3-chlorophenyl)furan-2-carboxylic acid) to isolate functional group contributions.

- Dose-Response Curves : Calculate IC50 values in triplicate to confirm potency thresholds (e.g., IC50 = 10 µM in kinase inhibition assays) .

Q. What computational strategies are effective in elucidating its mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).

- MD Simulations : Simulate ligand-protein stability over 100 ns to identify key binding residues.

- QSAR Modeling : Corrogate substituent effects (e.g., piperidine methylation) with bioactivity data .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Stability : Perform accelerated degradation studies (pH 1–13) monitored via HPLC.

- Thermal Analysis : Use DSC/TGA to determine decomposition thresholds (>150°C).

- Storage Recommendations : Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles?

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry.

- Salt Formation : Explore sodium or hydrochloride salts to enhance aqueous solubility.

- Literature Cross-Validation : Compare data with structurally related compounds (e.g., 5-(pyridinylmethyl)furan-2-carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.